![molecular formula C18H23NO B4992453 4-{3-[(2-phenylethyl)amino]butyl}phenol](/img/structure/B4992453.png)
4-{3-[(2-phenylethyl)amino]butyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{3-[(2-phenylethyl)amino]butyl}phenol, also known as AEBSF, is a synthetic serine protease inhibitor that is widely used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. AEBSF is commonly used in biochemical and physiological experiments to inhibit the activity of serine proteases, which are important enzymes involved in many biological processes.
Mechanism of Action
4-{3-[(2-phenylethyl)amino]butyl}phenol inhibits the activity of serine proteases by irreversibly binding to the active site of the enzyme. This prevents the enzyme from cleaving its substrate and inhibits its activity. This compound is selective for serine proteases and does not inhibit other classes of proteases. The mechanism of action of this compound has been extensively studied and is well understood.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of a wide range of serine proteases, including trypsin, chymotrypsin, thrombin, and plasmin. This compound has also been shown to inhibit the activity of proteases in cell lysates and tissue extracts. In vivo studies have shown that this compound can reduce inflammation and protect against tissue damage in animal models of disease.
Advantages and Limitations for Lab Experiments
4-{3-[(2-phenylethyl)amino]butyl}phenol has several advantages for lab experiments. It is a highly specific inhibitor of serine proteases and does not inhibit other classes of proteases. It is also stable in solution and can be stored for long periods of time. However, this compound has some limitations. It is not effective against all serine proteases and may have off-target effects in some experiments. It is also relatively expensive compared to other protease inhibitors.
Future Directions
There are several future directions for research on 4-{3-[(2-phenylethyl)amino]butyl}phenol. One area of interest is the development of more potent and selective inhibitors of serine proteases. Another area of interest is the identification of new therapeutic targets for serine protease inhibitors. This compound may also have applications in the development of new diagnostic tests for diseases that involve serine proteases. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
Synthesis Methods
The synthesis of 4-{3-[(2-phenylethyl)amino]butyl}phenol involves the reaction of 4-hydroxybenzaldehyde with 3-aminobutylamine and 2-phenylethylamine in the presence of sodium triacetoxyborohydride. The resulting product is then treated with hydrochloric acid to yield this compound. This method has been optimized to produce high yields of pure this compound.
Scientific Research Applications
4-{3-[(2-phenylethyl)amino]butyl}phenol is commonly used in scientific research to inhibit the activity of serine proteases. Serine proteases are involved in many biological processes, including blood coagulation, fibrinolysis, immune response, and inflammation. This compound is used to study the role of serine proteases in these processes and to identify potential therapeutic targets. This compound is also used to inhibit the activity of proteases in cell lysates and tissue extracts, which allows for the isolation and identification of specific proteins.
properties
IUPAC Name |
4-[3-(2-phenylethylamino)butyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-15(7-8-17-9-11-18(20)12-10-17)19-14-13-16-5-3-2-4-6-16/h2-6,9-12,15,19-20H,7-8,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAKRFXMTSDHLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-bromobenzyl)sulfonyl]-1H-benzimidazole](/img/structure/B4992375.png)
![4-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B4992383.png)
![2-(3,4-dimethylphenyl)-5-methyl-4-{[(2-methyl-4-nitrophenyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4992385.png)

![N-[2-(2-furyl)ethyl]-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B4992400.png)
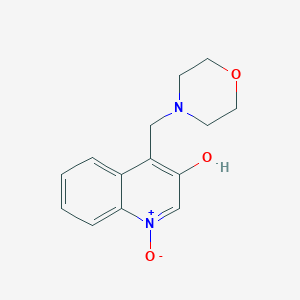
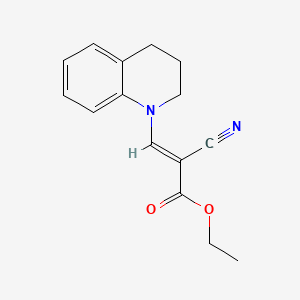
![5-{4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4992415.png)
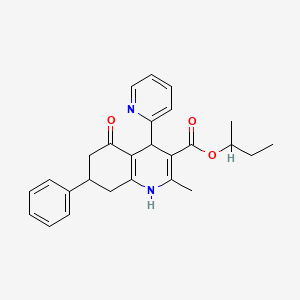
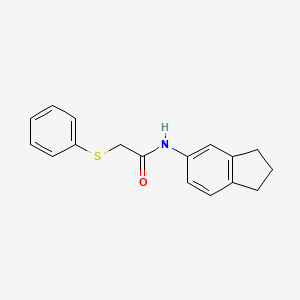
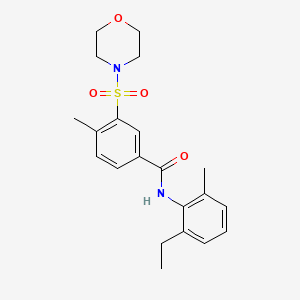
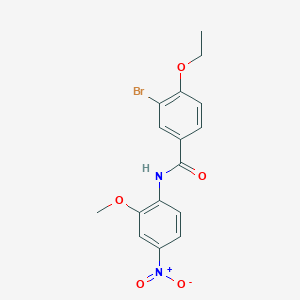
![N-(3-chlorophenyl)-N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]benzenesulfonamide](/img/structure/B4992462.png)
![2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B4992465.png)